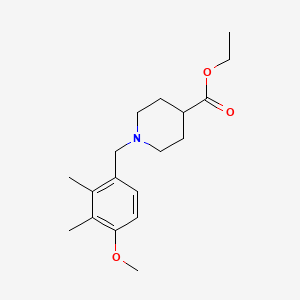![molecular formula C17H27N3O3 B5670067 1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5670067.png)
1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-(2-methoxyethyl)-3-piperidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The compound's synthesis involves stereoisomeric separation and intricate organic reactions. Muto et al. (1988) detailed the synthesis and pharmacological activity of closely related stereoisomers, demonstrating the significance of stereochemistry in the biological activity of such compounds (Muto, Kuroda, Kawato, Karasawa, Kubo, & Nakamizo, 1988).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques like crystallography, highlighting the importance of molecular conformation in determining physical and chemical properties. For instance, Low et al. (1996) detailed the molecular conformation of a structurally similar compound, emphasizing the role of intramolecular hydrogen bonding (Low, Ferguson, Cobo, Nogueras, & Sánchez, 1996).
Chemical Reactions and Properties
The chemical reactivity of such molecules involves nucleophilic substitutions and interactions with various nucleophiles, as detailed by Sekiguchi, Suzuki, and Hosokawa (1989), who explored aromatic nucleophilic substitution reactions of 1-dialkylamino-2,4-dinitronaphthalenes with various amines (Sekiguchi, Suzuki, & Hosokawa, 1989).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystal structure play a crucial role in the utility of the compound. Yang (2007) synthesized and characterized similar Schiff base compounds, providing insights into the crystal structures that influence the physical properties of such molecules (Yang, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure and stereochemistry. Wijtmans et al. (2004) reported on the synthesis and reactivity of 6-substituted-2,4-dimethyl-3-pyridinols, highlighting the antioxidant properties of these compounds, which are closely related to the chemical properties of the compound (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).
Eigenschaften
IUPAC Name |
1-[[6-(dimethylamino)pyridin-3-yl]methyl]-3-(2-methoxyethyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-19(2)15-6-5-14(11-18-15)12-20-9-4-7-17(13-20,16(21)22)8-10-23-3/h5-6,11H,4,7-10,12-13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXXOQUTKKMUQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)CN2CCCC(C2)(CCOC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-pyrazinecarboxamide](/img/structure/B5669992.png)
![6-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5669997.png)
![4-piperidin-3-yl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5670015.png)
![5-methyl-1'-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5670027.png)
![2-[(3-bromophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5670035.png)
![2-{[(2,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5670037.png)
![N-{4-[6-(1-hydroxyethyl)pyridin-2-yl]phenyl}-N'-isopropylurea](/img/structure/B5670042.png)
![ethyl 4-{[2-(1,3-benzoxazol-2-yl)-2-cyanovinyl]amino}benzoate](/img/structure/B5670063.png)
![1-methyl-2-oxo-8-(2-pyrimidinylmethyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5670071.png)

![1-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]-3-methoxypyridin-2(1H)-one](/img/structure/B5670077.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B5670081.png)

